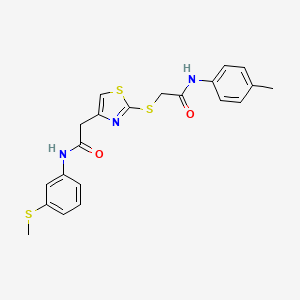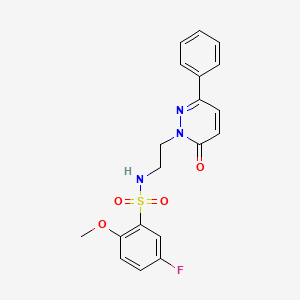![molecular formula C26H22ClN3O3S B2499117 3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024594-44-2](/img/structure/B2499117.png)
3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antiviral, antibacterial, and anticancer properties. The structure of the compound suggests that it may possess similar pharmacological activities due to the presence of functional groups known to contribute to these effects.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the use of microwave-assisted techniques, which can enhance the speed and efficiency of the synthesis process. For instance, novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized using microwave techniques and characterized by spectral analysis . The synthesis of related compounds, such as benzoquinazolinones, has been achieved through palladium-catalyzed Buchwald–Hartwig coupling reactions, indicating that similar methods could potentially be applied to the synthesis of "3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. The presence of substituents such as amino and sulfanyl groups can significantly influence the compound's interaction with biological targets. For example, the introduction of bromo and methoxy groups has been shown to be important in the synthesis of active benzoquinazolinones . The specific arrangement of benzyl and chlorobenzyl groups in the compound of interest may similarly affect its biological properties.
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, which are essential for their biological activity. The reactivity of these compounds is often related to the presence of functional groups that can interact with biological molecules. For example, the sulfonamide group in some quinazolinone derivatives has been associated with antiviral activity . The sulfanyl group in "3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" may also play a key role in its potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, ultimately affecting its efficacy and safety as a therapeutic agent. The introduction of substituents like methoxy groups can affect these properties, as seen in other benzoquinazolinone derivatives . The specific physical and chemical properties of "3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one" would need to be empirically determined to fully understand its pharmacological potential.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds related to 3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one have been synthesized and exhibit significant anti-monoamine oxidase and antitumor activity. This indicates their potential in the development of treatments for conditions influenced by monoamine oxidase activity and certain cancers (Markosyan et al., 2015).
Antimicrobial and Antitumor Properties
Amino- and sulfanyl-derivatives of benzoquinazolinones have shown significant anticancer activity, particularly in HT29 and HCT116 cell lines. This points towards their application in cancer research and therapy (Nowak et al., 2015).
Diuretic Agents
Novel quinazolin‐4(3H)‐one derivatives, related to the target compound, have shown to possess diuretic activity. This indicates their potential application in treating conditions that benefit from diuretic agents (Maarouf et al., 2004).
Anti-Inflammatory and Antiproliferative Agents
Fused pyrimidine derivatives of quinazolin-4(3H)-ones demonstrated notable anti-inflammatory, antiproliferative, and antimicrobial activities. This makes them potential candidates in developing treatments for inflammatory diseases, cancer, and infections (Vachala et al., 2011).
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave technique exhibited potent antiviral properties against several viruses including influenza A and dengue. This suggests their application in antiviral drug development (Selvam et al., 2007).
Propriétés
IUPAC Name |
3-benzyl-5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-32-22-13-18-20(14-23(22)33-2)28-26(34-15-17-10-6-7-11-19(17)27)30-21(25(31)29-24(18)30)12-16-8-4-3-5-9-16/h3-11,13-14,21H,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJYYYPUHNROAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)
![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)
![2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2499040.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)

![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)
![9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2499051.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)
